(2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid
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Overview
Description
(2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid is an organic compound with a complex structure that includes multiple hydroxyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the hydroxyl and ketone functionalities. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide for the aldol condensation, followed by reduction using sodium borohydride or lithium aluminum hydride, and oxidation using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
(2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes and biochemical reactions. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating binding and reactivity with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar in having multiple hydroxyl groups but lacks the ketone functionality.
3-Hydroxy-2-methylbutanoic acid: Shares the hydroxyl and carboxyl groups but differs in the overall structure and stereochemistry.
Uniqueness
(2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
918950-35-3 |
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Molecular Formula |
C5H8O6 |
Molecular Weight |
164.11 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O6/c6-1-3(8)5(11,2-7)4(9)10/h6-7,11H,1-2H2,(H,9,10)/t5-/m1/s1 |
InChI Key |
HBARXKFONQENLN-RXMQYKEDSA-N |
Isomeric SMILES |
C(C(=O)[C@](CO)(C(=O)O)O)O |
Canonical SMILES |
C(C(=O)C(CO)(C(=O)O)O)O |
Origin of Product |
United States |
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